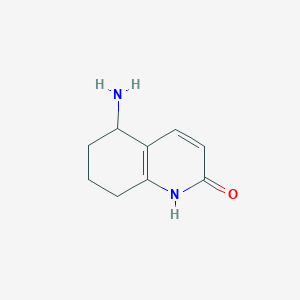

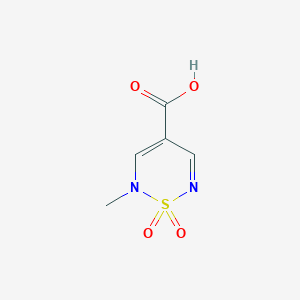

2-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

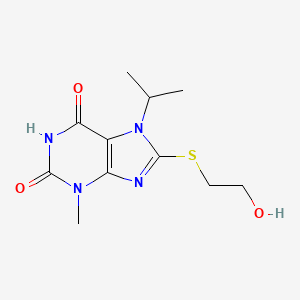

The compound of interest, 2-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide, is a derivative of thiadiazine, which is a heterocyclic compound containing sulfur and nitrogen atoms. Thiadiazine derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The papers provided discuss various thiadiazine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of thiadiazine derivatives is a topic of interest due to their pharmacological relevance. Paper describes an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through a ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This process involves carbon-sulfur bond formation and utilizes readily available commercial building blocks. Similarly, paper reports the synthesis of 2-substituted 4-amino-2,3-dihydro-3-oxo-1,2,5-thiadiazole 1,1-dioxides from 2-substituted 2,3,5,6-tetrahydro-3,5-dioxo-1,2,6-thiadiazine 1,1-dioxides through nitrosation and mild acid treatment.

Molecular Structure Analysis

The molecular structure of thiadiazine derivatives is characterized by the presence of intramolecular hydrogen bonds, which stabilize the molecule. Paper provides insights into the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides, where the heterocyclic thiazine rings adopt half-chair conformations. The presence of intermolecular hydrogen bonds in the 4-chloro derivative forms dimeric pairs, while the 2-chloro derivative lacks such intermolecular bonds.

Chemical Reactions Analysis

Thiadiazine derivatives undergo various chemical reactions that modify their structure and properties. Paper discusses the hydrolysis reactions of 2-substituted 3,5-diamino-4-nitroso-2H-1,2,6-thiadiazine 1,1-dioxides, leading to the formation of different hydrolyzed products. Paper explores the reactions of 2H-1,2,4-benzothiadiazine derivatives, including hydrolysis, animation, and hydrazinolysis, which are important for understanding the reactivity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazine derivatives are influenced by their molecular structure and the nature of substituents. The papers provided do not directly discuss the properties of 2-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide, but they do provide information on related compounds. For instance, the conformational study in paper using NMR spectroscopy and molecular orbital calculations sheds light on the stability of different conformations in solution, which is relevant to the physical properties of these compounds.

Aplicaciones Científicas De Investigación

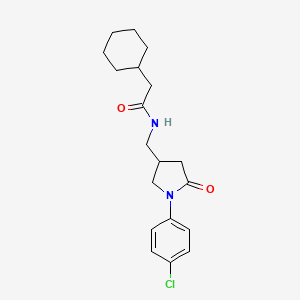

Synthesis and Biological Activity

- Synthesis of novel 1,2,4-thiadiazine 1,1-dioxides and their evaluation for tuberculostatic and anticancer activities (Gobis et al., 2013).

- Facile synthesis of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides with preliminary evaluation for antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).

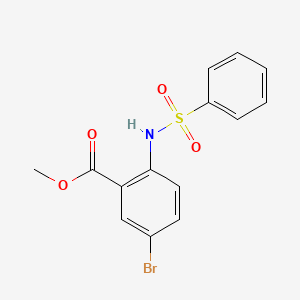

Chemical Structure and Biological Activity Relationship

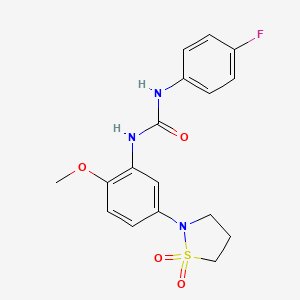

- Investigating the effect of (2H-1,2,4-benzothiadiazine-1,1-dioxide-3-yl)methylamides of 1-R-4-hydroxy-2-oxoquinoline-3-carboxylic acids on kidney urinary output (Taran et al., 2001).

- Study of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides for structural comparison with myorelaxants and inhibitors of insulin release (Siddiqui et al., 2008).

Synthesis and Catalytic Application

- Synthesis of novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives for potential PI3Kδ inhibition (Gong et al., 2019).

- Application of N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst for one-pot synthesis of various derivatives (Khazaei et al., 2015).

Crystal Structure Analysis

- Structural studies of 2-pentyl/pentenyl-substituted methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxides (Arshad et al., 2012).

- Crystal structure analysis of polythiazide, a derivative of 2H-1,2,4-benzothiadiazine (Gelbrich et al., 2010).

Other Applications

- Synthesis of novel N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides as potential antimicrobial agents (Bhatt et al., 2013).

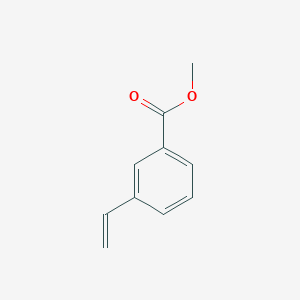

- Efficient synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide as a precursor for antiosteoarthritis derivatives (Vidal et al., 2006).

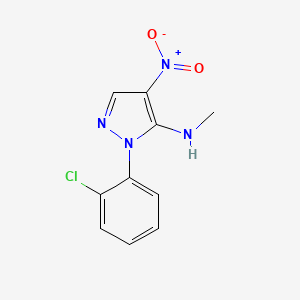

Mecanismo De Acción

Target of Action

Similar compounds such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to interact with various targets including ampa receptors and katp channels .

Mode of Action

It’s known that many functional groups attached to the thiadiazine ring structure can influence its activity . For instance, the presence of a halo group at the 7 and 8 positions of the ring has been associated with active compounds .

Biochemical Pathways

Related compounds have been associated with a variety of pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer effects, and more . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by its chemical structure and the presence of functional groups .

Result of Action

Based on the reported activities of related compounds, it can be inferred that the compound may have a broad range of effects at the cellular and molecular level .

Propiedades

IUPAC Name |

2-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4S/c1-7-3-4(5(8)9)2-6-12(7,10)11/h2-3H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABWLABTHUDXBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=NS1(=O)=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile](/img/structure/B3012789.png)

![[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3012790.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3012792.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3012797.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3012804.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B3012806.png)